UF010

Descripción general

Descripción

UF010 es un inhibidor potente y selectivo de las histona desacetilasas (HDAC), específicamente dirigido a las HDAC 1, 2, 3 y 8. Ha mostrado una promesa significativa en el campo de la investigación del cáncer debido a su capacidad para inhibir la proliferación de células cancerosas mediante la modulación de la acetilación de proteínas y la expresión génica .

Métodos De Preparación

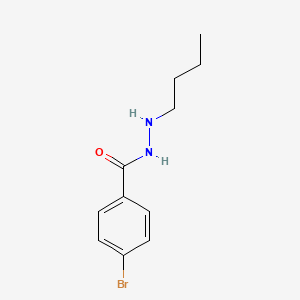

UF010 se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de ácido 4-bromobenzoico con 2-butilhidrazida. La reacción generalmente requiere el uso de disolventes como el dimetilsulfóxido (DMSO) y puede implicar calentamiento bajo condiciones de reflujo para facilitar la reacción

Análisis De Reacciones Químicas

UF010 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, alterando potencialmente su actividad biológica.

Sustitución: this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. .

Aplicaciones Científicas De Investigación

UF010 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Se ha demostrado que this compound inhibe la proliferación de células cancerosas al dirigirse a las HDAC, lo que lleva a cambios en la acetilación de proteínas y la expresión génica.

Investigación neurológica: This compound ha demostrado potencial en la reducción de la neuroinflamación en el hipocampo, convirtiéndolo en un compuesto valioso para el estudio de enfermedades neurológicas.

Mecanismo De Acción

UF010 ejerce sus efectos al inhibir las HDAC de clase I, específicamente las HDAC 1, 2, 3 y 8. Esta inhibición conduce a un aumento en la acetilación de proteínas histonas, lo que resulta en cambios en la estructura de la cromatina y la expresión génica. El compuesto activa las vías de supresión tumoral mientras que simultáneamente inhibe varias vías oncogénicas, lo que suprime la proliferación de células cancerosas .

Comparación Con Compuestos Similares

UF010 es parte de una clase de compuestos conocidos como inhibidores de HDAC. Compuestos similares incluyen:

SAHA (ácido hidroámico de suberoylanilida): Un inhibidor de HDAC bien conocido utilizado en la terapia contra el cáncer, pero this compound ofrece mayor especificidad y menor toxicidad.

This compound destaca por su alta potencia, selectividad para las HDAC de clase I y efectos fuera del objetivo reducidos, lo que lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas .

Actividad Biológica

UF010 is a novel compound identified as a class I histone deacetylase inhibitor (HDACi) , featuring a unique benzoylhydrazide scaffold. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound operates primarily through the inhibition of class I HDACs, specifically targeting HDACs 1, 2, and 3. This inhibition leads to an accumulation of acetylated histones and non-histone proteins, which is crucial for regulating gene expression associated with tumor suppression and oncogenic pathways.

Key Findings

- Selectivity : this compound exhibits potent inhibitory activity against class I HDACs with IC50 values of 0.06 μM for HDAC3, 0.1 μM for HDAC2, 0.5 μM for HDAC1, and 1.5 μM for HDAC8 .

- Cell Proliferation : The compound significantly impedes cancer cell proliferation in various assays, correlating with its ability to alter global gene expression profiles .

- Protein Acetylation : this compound induces acetylation of several proteins, including p53, enhancing its stability and activity in response to DNA damage .

Data Table: Potency of this compound Against Class I HDACs

| HDAC Isoform | IC50 (μM) | Selectivity |

|---|---|---|

| HDAC1 | 0.5 | >6-fold |

| HDAC2 | 0.1 | >6-fold |

| HDAC3 | 0.06 | >6-fold |

| HDAC8 | 1.5 | >6-fold |

Case Study 1: Impact on Tumor Suppressor Pathways

A study conducted on HCT116 colorectal cancer cells demonstrated that treatment with this compound resulted in:

- Increased levels of acetylated histones.

- Activation of tumor suppressor genes such as CDKN1A (p21) and BBC3 (PUMA), indicating a shift towards anti-proliferative signaling pathways.

- Notable stabilization of p53 protein levels following exposure to DNA-damaging agents like etoposide .

Case Study 2: Global Proteomic Changes

In a proteomic analysis of cells treated with this compound:

- Significant enrichment of acetylated peptides from histones H2B, H3, and H4 was observed.

- Unique acetylation sites were identified on proteins such as nucleolin and parathymosin that had not been previously reported .

This study highlights the broader implications of this compound's action beyond histone modification, suggesting it may influence various cellular processes through acetylation.

Propiedades

IUPAC Name |

4-bromo-N'-butylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQCFCYPFJOOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.